molecular formula C13H17NO3 B11876660 4-Benzyl-3-methylmorpholine-3-carboxylic acid

4-Benzyl-3-methylmorpholine-3-carboxylic acid

Cat. No.: B11876660
M. Wt: 235.28 g/mol
InChI Key: DMSDUUQUHYXGOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-methylmorpholine-3-carboxylic acid typically involves the use of 1,2-amino alcohols and their derivatives. A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . This process can be performed under various reaction conditions, often involving transition metal catalysis to achieve stereoselective synthesis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-methylmorpholine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using reducing agents to remove oxygen functionalities or add hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzyl-3-methylmorpholine-3-carboxylic acid has various applications in scientific research, including:

Comparison with Similar Compounds

  • 4-Benzyl-2-methylmorpholine-3-carboxylic acid
  • 4-Benzyl-3-methylmorpholine-2-carboxylic acid

Comparison: 4-Benzyl-3-methylmorpholine-3-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring. This structural uniqueness can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-benzyl-3-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-13(12(15)16)10-17-8-7-14(13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)

InChI Key

DMSDUUQUHYXGOM-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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